molecular formula C9H9NO3 B14111525 N-Acetyl-O-benzoylhydroxylamine CAS No. 76412-58-3

N-Acetyl-O-benzoylhydroxylamine

Cat. No.: B14111525
CAS No.: 76412-58-3
M. Wt: 179.17 g/mol
InChI Key: XETIOXHORGZTJZ-UHFFFAOYSA-N
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Description

N-Acetyl-O-benzoylhydroxylamine is a chemical reagent of significant interest in organic synthesis, particularly for the formation of carbon-nitrogen bonds. It functions as an N-centered electrophile in metal-catalyzed reactions. For instance, research on closely related O-benzoylhydroxylamine derivatives has demonstrated their high utility in palladium-catalyzed intramolecular diamination reactions of alkenes . These transformations are powerful tools for constructing saturated nitrogen-containing heterocycles, such as cyclic guanidines and ureas, which are valuable scaffolds in medicinal and synthetic chemistry . The mechanism of action in such reactions is proposed to involve the oxidative addition of the O-benzoylhydroxylamine electrophile to a Pd(II) center, followed by reductive elimination from a higher-valent Pd(IV) species to form the crucial alkyl carbon-nitrogen bond . The specific substitution pattern on the hydroxylamine core, as found in this compound, allows researchers to fine-tune the reactivity and selectivity of these amination processes. This compound is related to N-Benzoyl-N-phenylhydroxylamine (CAS 304-88-1), a compound for which various calculated physical properties, such as Gibbs free energy of formation (ΔfG°), are available . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should consult the relevant safety data sheets prior to use.

Properties

CAS No.

76412-58-3

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

acetamido benzoate

InChI

InChI=1S/C9H9NO3/c1-7(11)10-13-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11)

InChI Key

XETIOXHORGZTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NOC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • N-Acetylation :
    Hydroxylamine hydrochloride is suspended in anhydrous dioxane or tetrahydrofuran (THF) with a base such as sodium carbonate (Na$$2$$CO$$3$$) or triethylamine (Et$$3$$N). Acetyl chloride (1 equivalent) is added dropwise at 0–5°C to selectively acylate the amine group, forming N-acetylhydroxylamine (NH$$2$$OAc). The base neutralizes HCl, driving the reaction to completion.

  • O-Benzoylation :
    Benzoyl chloride (1 equivalent) is then introduced to the reaction mixture, which is stirred at room temperature or gently heated (30–40°C). The hydroxyl group undergoes benzoylation, yielding this compound. The product precipitates upon cooling and is purified via recrystallization from chloroform-pentane mixtures.

Key Data

  • Yield : 70–85% (estimated from analogous diacylation reactions).
  • Melting Point : 99–100°C.
  • Solubility : Soluble in chloroform, THF, and dimethyl sulfoxide (DMSO); insoluble in water.

One-Pot Diacylation Strategy

An alternative one-pot approach eliminates intermediate isolation, reducing reaction time and improving efficiency. This method employs hydroxylamine hydrochloride, acetyl chloride, and benzoyl chloride in a single reaction vessel under controlled stoichiometry.

Structural Characterization and Spectral Data

This compound has been rigorously characterized using spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (CDCl$$_3$$):

    • δ 10.91 (s, 1H, NH),
    • δ 8.56–7.47 (m, 5H, aromatic protons),
    • δ 2.15 (s, 3H, CH$$_3$$CO).
  • $$^{13}$$C NMR (CDCl$$_3$$):

    • δ 170.2 (C=O, acetyl),
    • δ 166.8 (C=O, benzoyl),
    • δ 133.2–128.5 (aromatic carbons),
    • δ 23.4 (CH$$_3$$CO).

Infrared (IR) Spectroscopy

  • Strong absorptions at 1740 cm$$^{-1}$$ (C=O, acetyl) and 1685 cm$$^{-1}$$ (C=O, benzoyl).

X-ray Crystallography

  • Crystals grown from chloroform-pentane confirm the planar arrangement of the N,O-diacyl groups and intramolecular hydrogen bonding between the NH and carbonyl oxygen.

Functional Group Compatibility and Stability

This compound exhibits good stability under anhydrous conditions but hydrolyzes in aqueous acidic or basic media. Key stability considerations include:

  • Thermal Stability : Decomposes above 120°C.
  • Hydrolytic Sensitivity : Rapid cleavage in H$$_2$$O/THF (1:1) at pH < 3 or pH > 10.

Applications in Organic Synthesis

This compound serves as a versatile reagent for:

  • Electrophilic Amination : Transfers the acetyl-protected amine group to enolates, Grignard reagents, and aromatic systems.
  • Heterocycle Synthesis : Key intermediate in preparing aziridines and spirocyclic amines.

Example Reaction
In copper-catalyzed C–N coupling, this compound reacts with alkenes to form azabicyclo[3.1.0]hexanes with >90% diastereoselectivity.

Comparative Analysis of Methods

Parameter Sequential Acylation One-Pot Diacylation
Yield 70–85% 60–75%
Purity High (>95%) Moderate (85–90%)
Scalability Moderate High
Byproduct Formation Minimal Possible mixed acylation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Benzoyloxy)acetamide can undergo oxidation reactions, particularly involving the N–O bond formation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetyl-O-benzoylhydroxylamine is a compound that appears in scientific literature primarily as an intermediate in chemical synthesis, particularly in the formation of N-heterocycles and related structures . While "this compound" itself does not have extensive documented applications, its role as a precursor in synthesizing various compounds highlights its importance in chemical research.

N-Acetyl-L-cysteine (NAC) Derivatives and Neurological Applications:
Substituted N-acetyl-L-cysteine (NAC) derivatives have potential in treating diseases of the central nervous system (CNS), including schizophrenia, adrenoleukodystrophy, and mitochondrial diseases . NAC derivatives can modulate glutamate signaling and reduce oxidative stress, which are relevant in conditions like Huntington's disease and hypoxic-ischemic encephalopathy . The challenge with NAC is its poor ability to cross the blood-brain barrier, but novel derivatives are being developed to overcome this limitation .

Role in synthesizing N-heterocycles: Nitrogen-centered radicals (NCRs) are useful in organic synthesis, especially in creating N-heterocycles like pyrrolidines, phenanthridines, quinoxalines, and quinazolinones . Radical-mediated amination can generate aniline derivatives, which are important in drug discovery and development .

Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, have antioxidant and anticancer properties . Polyphenol-containing nanoparticles are used in bioimaging, therapeutic delivery, and other biomedical applications due to their universal adherent affinity .

Hyaluronic Acid (HA) Applications: Hyaluronic acid has a broad range of applications, from cosmetic formulations to tissue regeneration and cancer therapy . Its bioactivity depends on its molecular weight (MW), with high molecular weight (HMW) HA used for its viscoelastic properties in joint supplements and wound dressings, and low molecular weight (LMW) HA used in cosmetics for tissue hydration .

O-Acylation and Cytotoxicity:
O-acylation affects the cytotoxicity of N-acetyl-hexosamine hemiacetals . Deoxyfluorination can enhance cytotoxicity in analogues, and the length of the ester alkyl chain has a variable effect on the cytotoxicity of fluoro analogues, which differs from non-fluorinated hemiacetals .

Mechanism of Action

The mechanism by which N-(Benzoyloxy)acetamide exerts its effects involves the formation of N–O bonds, which are crucial in the synthesis of hydroxamic acids and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, facilitated by the compound’s ability to form hydrogen bonds and π–π stacking interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Acetyl-O-benzoylhydroxylamine shares structural and functional similarities with other N,O-diacylhydroxylamines and hydroxamic acids. Below is a detailed comparison based on structural parameters, reactivity, and applications.

Table 1: Structural and Reactivity Comparison of N,O-Diacylhydroxylamines

Compound Name Substituents (N/O) Torsion Angle (H–N–O–C) N–O Bond Length (Å) Reactivity Profile Key References
This compound N-Acetyl, O-Benzoyl -101.3(1)° 1.4029(14) Moderate amination efficiency
N,O-Diacetylhydroxylamine N-Acetyl, O-Acetyl -99.0(1)° 1.403–1.405 Lower stability in polar solvents
N,O-Dibenzoylhydroxylamine N-Benzoyl, O-Benzoyl +99.7(1)° 1.401–1.403 High crystallinity, slower reactions
N-Benzoyl-O-acetylhydroxylamine N-Benzoyl, O-Acetyl -94.1(1)° 1.404(2) Enhanced solubility in organic media
O-Adamantanecarboxoyl-N-4-methoxy-4-oxobutanoyl-hydroxylamine N-(4-Methoxy-4-oxobutanoyl), O-Adamantanecarboxoyl +98.6(1)° 1.4029(14) Specialized use in tautomerism studies

Key Observations:

Torsion Angle Trends :

  • Negative torsion angles (-94° to -101°) are observed in compounds with mixed acyl groups (e.g., acetyl + benzoyl), indicating a preference for synclinal conformations due to steric and electronic effects .
  • N,O-Dibenzoylhydroxylamine exhibits a positive torsion angle (+99.7°), attributed to the bulkier benzoyl groups favoring an antiperiplanar arrangement .

Bond Lengths and Stability :

  • All N,O-diacylhydroxylamines show N–O bond lengths between 1.401–1.405 Å, shorter than unsubstituted hydroxylamine (1.45 Å), due to resonance delocalization between the N–O and carbonyl groups .
  • This compound demonstrates intermolecular hydrogen bonding (H1···O3 = 1.87 Å), promoting polymer formation in the solid state .

Reactivity in Amination Reactions :

  • O-Benzoylhydroxylamine derivatives are widely used as aminating agents. Substituents on the nitrogen and oxygen atoms critically influence reactivity. For example, derivatives with electron-withdrawing groups (e.g., nitro or methoxy) on the benzoyl ring (e.g., compounds 5h and 5i) exhibit superior amination efficiency compared to this compound .
  • The acetyl group in this compound may reduce electrophilicity at the nitrogen center, resulting in moderate reactivity compared to more activated derivatives .

Applications and Limitations :

  • This compound is less thermally stable than N,O-dibenzoyl derivatives, limiting its use in high-temperature reactions.
  • Its mixed acyl groups offer a balance between solubility (from acetyl) and crystallinity (from benzoyl), making it suitable for controlled amination in synthetic pathways .

Biological Activity

N-Acetyl-O-benzoylhydroxylamine (NABHA) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

NABHA is derived from hydroxylamine and is characterized by the presence of an acetyl and a benzoyl group. The synthesis typically involves the reaction of hydroxylamine with acetic anhydride and benzoyl chloride under controlled conditions. This process yields NABHA with high purity, suitable for biological assays.

Biological Activities

NABHA exhibits a range of biological activities, including:

  • Antioxidant Properties : NABHA has shown significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
  • Antimicrobial Effects : Research has demonstrated that NABHA possesses antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
  • Antiproliferative Activity : In vitro studies have indicated that NABHA can inhibit the proliferation of cancer cells. The compound induces apoptosis in several cancer cell lines, making it a potential candidate for cancer therapy .

The biological mechanisms underlying the activity of NABHA are multifaceted:

  • Radical Scavenging : NABHA's ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress in cells. This property is particularly beneficial in conditions such as neurodegenerative diseases and cardiovascular disorders .
  • Enzyme Inhibition : NABHA has been shown to inhibit certain enzymes involved in metabolic pathways that are overactive in cancer cells. This inhibition leads to reduced cell growth and increased apoptosis .

Case Studies

Several case studies highlight the efficacy of NABHA in various applications:

  • Cancer Research : A study evaluated the effects of NABHA on human colorectal adenocarcinoma cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that NABHA could be a promising agent for colorectal cancer treatment .
  • Antimicrobial Testing : In a comparative study, NABHA was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that NABHA had a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against E. coli and S. aureus
AntiproliferativeInduces apoptosis in cancer cell lines

Table 2: Case Studies on NABHA

Study FocusFindingsReference
Colorectal CancerDose-dependent inhibition of cell growth
Antimicrobial EfficacyLower MIC than traditional antibiotics

Q & A

Q. What are the standard synthetic routes for N-Acetyl-O-benzoylhydroxylamine, and what precautions are required during synthesis?

this compound is typically synthesized via acylation of hydroxylamine derivatives. A common approach involves reacting O-benzylhydroxylamine hydrochloride with acetylating agents (e.g., acetic anhydride) under controlled conditions. For example, in a scaled synthesis (125 mmol), O-benzylhydroxylamine hydrochloride (≥97% purity) is reacted in anhydrous solvents like dichloromethane, followed by benzoylation using benzoyl chloride . Precautions include rigorous exclusion of moisture, use of inert atmospheres (N₂/Ar), and real-time monitoring via TLC or HPLC to prevent over-acylation. Hazard analysis for exothermic reactions and proper waste disposal protocols are mandatory .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Characterization relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm acetyl (δ ~2.1 ppm for CH₃) and benzoyl (δ ~7.4–8.0 ppm for aromatic protons) substituents.
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated in structurally analogous compounds like N-Benzoyl-N-(3-methylphenyl)-O-[2-(2-nitrophenyl)acetyl]hydroxylamine (bond angles: C-N-O ~120°) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀N₂O₃ at m/z 195.0663) .

Q. What are the key safety considerations when handling this compound?

Safety protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319).
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335).
  • Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
  • Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and reduce side reactions.
  • Catalysis : Lewis acids (e.g., ZnCl₂) at 0.1–0.5 mol% accelerate acylation .
  • Temperature control : Gradual warming (0°C → RT) minimizes decomposition.
  • Workflow automation : Continuous-flow reactors improve reproducibility in multi-gram syntheses . Yield improvements (from 65% to >85%) have been reported using these methods .

Q. What mechanistic insights explain the role of this compound in metal ion extraction and chelation?

The compound acts as a bidentate ligand via its acetyl and benzoyl oxygen atoms. In weakly acidic media (pH 3–5), it forms stable complexes with transition metals (e.g., V⁴⁺, Be²⁺) through charge-transfer interactions. For example, in DLLME-SFO (dispersive liquid-liquid microextraction with solidification of floating organic droplets), it selectively extracts vanadium(V) with a detection limit of 0.1 µg/L using graphite furnace atomic absorption spectroscopy (GFAAS) . The chelation mechanism involves proton dissociation from the hydroxylamine group, enabling coordination with metal ions .

Q. How do structural modifications of this compound influence its reactivity and stability in radical reactions?

Substituents on the benzoyl or acetyl groups alter electron density and steric effects:

  • Electron-withdrawing groups (e.g., -NO₂ at the para position) enhance stability by reducing radical recombination rates.
  • Steric hindrance : Bulky substituents (e.g., -CF₃) decrease reaction rates but improve selectivity in C–N bond-forming reactions . Stability studies using ESR spectroscopy show that N-acetyl derivatives exhibit longer half-lives (>2 hours) compared to non-acetylated analogs (<30 minutes) under ambient conditions .

Q. What analytical challenges arise when detecting trace impurities in this compound, and how are they resolved?

Key challenges include:

  • Co-elution in HPLC : Impurities with similar polarity (e.g., unreacted O-benzylhydroxylamine) require gradient elution (acetonitrile/0.1% TFA in H₂O) on C18 columns .
  • Mass interference : High-resolution LC-MS/MS (Q-TOF) distinguishes isobaric contaminants by accurate mass (<5 ppm error) .
  • Quantitative NMR (qNMR) : Using internal standards (e.g., 1,3,5-trimethoxybenzene) quantifies impurities at <0.1% levels .

Methodological Notes

  • Synthesis protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Analytical validation : Cross-validate results with multiple techniques (e.g., NMR, XRD, HRMS) to confirm structural integrity .
  • Safety compliance : Adhere to REACH and OSHA guidelines for hazardous chemical handling .

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